![molecular formula C9H6BrN3 B1525358 3-bromo-4-méthyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1190312-91-4](/img/structure/B1525358.png)
3-bromo-4-méthyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Vue d'ensemble
Description
The compound “3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile”, has been reported in the literature . These compounds have been developed as potential inhibitors of fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile”, involves a pyrrole ring and a pyridine ring . The orientation of these rings can be seen in the crystal structure of the compound .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily related to their biological activity. For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
3-Bromo-4-méthyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: est un intermédiaire clé dans la synthèse de divers composés hétérocycliques. Ces structures sont significatives en raison de leur grande ressemblance avec les bases puriques comme l'adénine et la guanine, qui sont fondamentales pour l'ADN et l'ARN . La polyvalence du composé permet l'introduction de divers substituants, permettant la création d'une large gamme de molécules biologiquement actives.
Applications biomédicales
Les applications biomédicales de ce composé sont vastes en raison de sa similitude structurale avec les pyrazolopyridines biologiquement pertinentes. Il sert d'échafaudage pour développer de nouveaux médicaments avec des effets thérapeutiques potentiels contre diverses maladies . Ses dérivés ont été explorés pour leurs activités biologiques, notamment leurs propriétés anti-inflammatoires, anticancéreuses et antivirales.
Traitement du cancer
Des dérivés spécifiques de This compound se sont avérés prometteurs en tant qu'inhibiteurs puissants du récepteur du facteur de croissance des fibroblastes (FGFR), qui joue un rôle crucial dans la croissance et la survie tumorale. Les composés ciblant les FGFR sont étudiés pour leur potentiel à traiter divers types de cancers .
Gestion du diabète
Des composés dérivés de cette substance chimique ont été étudiés pour leur capacité à réduire les niveaux de glucose dans le sang. Cela suggère des applications potentielles dans la prise en charge du diabète et des affections associées, telles que l'hyperglycémie et la résistance à l'insuline .
Propriétés antimétastatiques
Les propriétés antimétastatiques de certains dérivés ont été évaluées, en particulier leurs effets sur la migration et l'invasion cellulaires. Ceci est crucial pour développer des traitements qui empêchent le cancer de se propager à d'autres parties du corps .
Développement de médicaments
Le squelette structural du composé est propice au développement de composés de tête de faible poids moléculaire. Ceci est bénéfique pour le processus d'optimisation dans le développement de médicaments, permettant la création de thérapies plus efficaces et plus ciblées .
Mécanisme D'action
Target of Action
The primary targets of 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile interacts with its targets, the FGFRs, by inhibiting their activity. This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The affected pathways by 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s noted that this compound has a low molecular weight, which would be beneficial to its subsequent optimization .
Result of Action
In vitro, 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration . This compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . The inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Cellular Effects
The effects of 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile on various cell types have been studied extensively. In breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent . The compound influences cell signaling pathways, gene expression, and cellular metabolism by targeting FGFRs and disrupting their normal function .
Molecular Mechanism
At the molecular level, 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile exerts its effects through binding interactions with FGFRs. The compound binds to the ATP-binding site of the receptor, preventing ATP from binding and thereby inhibiting the receptor’s kinase activity . This inhibition leads to a decrease in the phosphorylation of downstream signaling molecules, ultimately affecting gene expression and cellular functions . The compound’s ability to inhibit FGFRs makes it a promising candidate for targeted cancer therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s stability and efficacy may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest that careful dosage optimization is necessary to maximize the compound’s therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The compound’s metabolites can further interact with various biomolecules, potentially affecting metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and toxicity, highlighting the importance of studying its transport mechanisms .
Subcellular Localization
The subcellular localization of 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further influencing its biological effects . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c1-5-6(2-11)3-12-9-8(5)7(10)4-13-9/h3-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRMCXFWGLWFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801196345 | |
| Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190312-91-4 | |
| Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190312-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


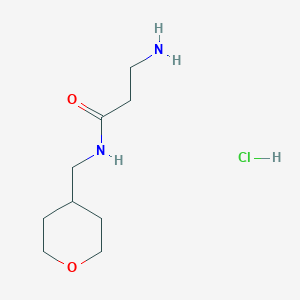

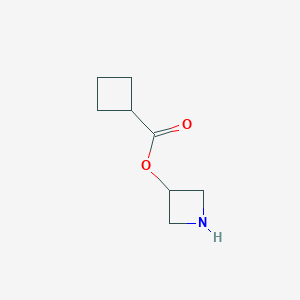
![3-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1525280.png)
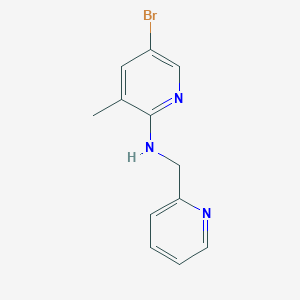
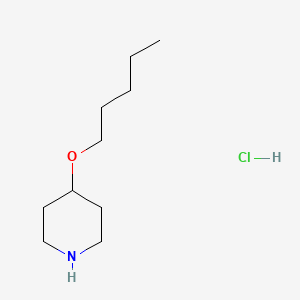
![3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1525286.png)
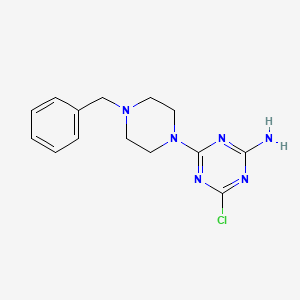
![4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525290.png)
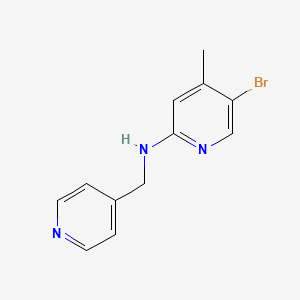
![3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525293.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1525295.png)
![4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525296.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1525297.png)
